
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a 2-nitrobenzyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Nitrobenzyl)oxy)benzene-1,3-diol typically involves multiple steps. One common method starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then reacted with 1,3-dihydroxybenzene (resorcinol) under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((2-Nitrobenzyl)oxy)benzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.
Resorcinol (1,3-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.
Uniqueness
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol is unique due to the presence of both the nitrobenzyl ether group and the hydroxyl groups on the benzene ring.
Eigenschaften
Molekularformel |
C13H11NO5 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
4-[(2-nitrophenyl)methoxy]benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO5/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7,15-16H,8H2 |
InChI-Schlüssel |
DVHOKWNMKMKRCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


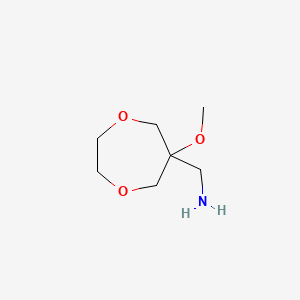


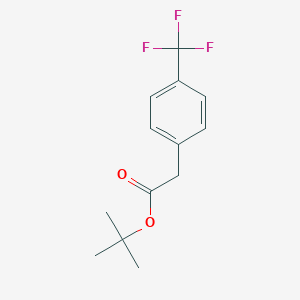

![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)
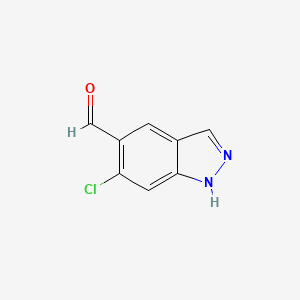
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
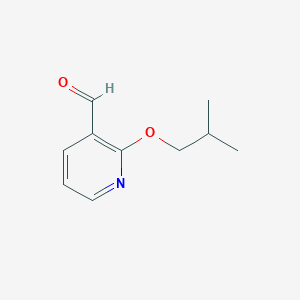
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
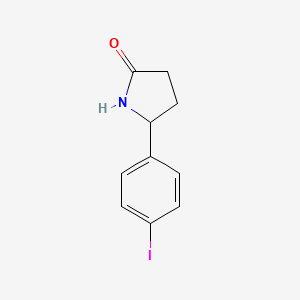
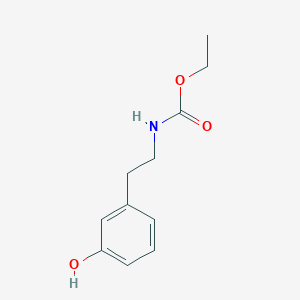
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)
